molecular formula C19H23N3O2 B11417755 N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide

N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B11417755
M. Wt: 325.4 g/mol
InChI Key: OJWNOVJWBCLLEM-UHFFFAOYSA-N
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Description

N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated with a pentyl group using alkyl halides in the presence of a base such as potassium carbonate.

    Coupling with Furan-2-Carboxamide: The final step involves coupling the alkylated benzodiazole with furan-2-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Another benzodiazole derivative with similar structural features.

    Furan-2-Carboxamide: Shares the furan-2-carboxamide moiety.

    Pentylbenzodiazole: Contains the pentyl group attached to the benzodiazole ring.

Uniqueness

N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of the benzodiazole core, pentyl group, and furan-2-carboxamide moiety

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-(1-pentylbenzimidazol-2-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C19H23N3O2/c1-2-3-6-13-22-16-9-5-4-8-15(16)21-18(22)11-12-20-19(23)17-10-7-14-24-17/h4-5,7-10,14H,2-3,6,11-13H2,1H3,(H,20,23)

InChI Key

OJWNOVJWBCLLEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3

Origin of Product

United States

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